Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Key Intermediate in Synthesis
Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it was utilized in the synthesis of compounds related to crizotinib, showcasing its relevance in creating therapeutics targeting specific biological pathways (Kong et al., 2016).
Synthesis of Enantiopure Derivatives
This compound is instrumental in the synthesis of enantiopure derivatives, including 4-hydroxypipecolate and 4-hydroxylysine derivatives, from a common precursor. This demonstrates its versatility in creating structurally complex and optically active molecules (Marin et al., 2004).
Coupling Reactions
It undergoes palladium-catalyzed coupling reactions, forming a series of compounds through interactions with substituted arylboronic acids. This showcases its utility in forming diverse chemical structures and exploring different facets of chemical reactivity (Wustrow & Wise, 1991).
Catalyst in Acylation Chemistry
Polymethacrylates containing a derivative of this compound have been synthesized and shown to be effective catalysts in acylation chemistry. This application highlights its potential in catalysis, offering insights into its role in facilitating chemical reactions (Mennenga et al., 2015).
Synthesis of Anticancer Drugs
It is a crucial intermediate in the synthesis of small molecule anticancer drugs. The development of a high-yield synthetic method for a related compound underscores its significance in pharmaceutical research and development (Zhang et al., 2018).
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-pyridin-2-ylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-14(2,3)20-13(18)17-10-7-15(19,8-11-17)12-6-4-5-9-16-12/h4-6,9,19H,7-8,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMUWLOVHGXEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474572 | |
Record name | tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90606-75-0 | |
Record name | tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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